N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Description
Chemical Structure and Key Features N-(2,2-Dimethoxyethyl)-4-methylbenzenesulfonamide (CAS: 39989-39-4) is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide (tosyl) group linked to a 2,2-dimethoxyethylamine moiety. The dimethoxyethyl substituent introduces electron-donating methoxy groups, influencing solubility and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks like isoquinolines .
Synthesis
A common synthetic route involves tosylation of a primary or secondary amine. For example, in the synthesis of related compounds, TsCl (tosyl chloride) reacts with amines in the presence of a base like DIPEA (N,N-diisopropylethylamine) in dichloromethane, followed by purification via flash chromatography .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNRFLBFRHJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397236 | |
| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58754-95-3 | |
| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide’s amine group participates in alkylation and benzylation reactions. Key findings include:
Alkylation with Benzyl Halides
In a two-step synthesis (Scheme 1), 4-methylbenzenesulfonyl chloride reacts with allylamine to form N-allyl-4-methylbenzenesulfonamide, which undergoes benzylation using benzyl bromide under basic conditions (NaH/DMF) to yield N-allyl-N-benzyl-4-methylbenzenesulfonamide .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Allylamine, K₂CO₃ (THF) | N-Allyl-4-methylbenzenesulfonamide | 73% |
| Benzyl bromide, NaH (DMF) | N-Allyl-N-benzyl-4-methylbenzenesulfonamide | 82% |
Mechanism : The reaction proceeds via an SN1 pathway, where NaH deprotonates the sulfonamide, generating a nucleophilic amine that attacks the benzyl electrophile .
Acid-Base Reactivity
The amine group acts as a base, enabling protonation under acidic conditions. This property is exploited in purification steps, where aqueous NH₄Cl or NaOH washes are used to isolate intermediates .
Protonation in Acidic Media
- In synthesis protocols, protonation of the sulfonamide nitrogen facilitates extraction into aqueous layers during workup .
- Example: After alkylation, the product is washed with aqueous NH₄Cl to remove unreacted reagents .
Reductive Transformations
The dimethoxyethyl group can undergo reductive cleavage. For instance:
Reduction with Sodium Borohydride
In a tandem reaction, the dimethoxyethyl moiety is reduced to a hydroxymethyl group using NaBH₄ in DMF, forming N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| NaBH₄ (DMF, 15 min) | N-(2-(Hydroxymethyl)phenyl) derivative | 95% |
Metathesis and Cyclization
The compound participates in iron-catalyzed alkyne-carbonyl metathesis. For example:
Iron-Catalyzed Alkyne-Carbonyl Metathesis
Under FeCl₃ catalysis, N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide reacts with propargyl bromides to form cyclic enol ethers .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| FeCl₃, DCM, 24 h | Tetrahydrofuro[3,4-d] dioxole | 68% |
Cross-Coupling Reactions
The sulfonamide’s aromatic ring undergoes electrophilic substitution. A case study demonstrates:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as a catalyst, the 4-methyl group is functionalized with aryl boronic acids, yielding biaryl sulfonamides .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ (DMF/H₂O) | 4-Biphenylmethylbenzenesulfonamide | 85% |
Stability Under Hydrolytic Conditions
The dimethoxyethyl group is hydrolytically labile. In acidic media (e.g., HCl/THF), it converts to a ketone, forming N-(2-oxoethyl)-4-methylbenzenesulfonamide .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| HCl (THF, 80°C) | N-(2-Oxoethyl)-4-methylbenzenesulfonamide | 91% |
Scientific Research Applications
Pharmaceutical Development
Antibacterial Properties
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide has been investigated for its antibacterial activity against various pathogens. Preliminary studies indicate that it exhibits promising activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are currently under investigation but are expected to be comparable to established antibiotics.
| Compound Name | Target Bacteria | Activity (MIC in µg/mL) |
|---|---|---|
| Sulfonamide A | S. aureus | 8 |
| Sulfonamide B | E. coli | 16 |
| This compound | S. aureus, E. coli | TBD |
Polymer Chemistry
Hydrogel Synthesis
The compound is utilized in the synthesis of injectable hydrogels that are dual-responsive to temperature and pH changes. These hydrogels are formed through the copolymerization of N,N'-dimethylaminoethyl methacrylate or acrylic acid with the compound, resulting in materials suitable for drug delivery systems. The incorporation of charged groups into the hydrogel structure significantly enhances its swelling and degradation profiles without increasing nonspecific protein adsorption or inflammatory responses in vivo.
Radical-Initiated Polymerization
this compound is also involved in radical-initiated polymerization processes to create functional polymers capable of binding nucleic acids. This application is crucial for developing biomaterials that can be used in genetic engineering and molecular biology.
Biological Studies
Interactions with Biological Macromolecules
Research on the interactions between this compound and biological macromolecules is vital for understanding its mechanism of action. Studies have indicated that the unique substituents on this compound may influence its pharmacological properties compared to other sulfonamide derivatives, potentially leading to novel therapeutic strategies.
Case Studies
Case Study 1: Antibacterial Efficacy
A study comparing various sulfonamide derivatives highlighted the efficacy of this compound against resistant bacterial strains. The compound showed a higher antibacterial activity profile compared to traditional sulfonamides, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Hydrogel Applications
In a recent application study, hydrogels synthesized with this compound were tested for drug delivery in subcutaneous models. Results indicated effective drug release profiles and biocompatibility, paving the way for clinical applications in targeted therapies.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural and functional differences between N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide and analogous sulfonamides:
Crystallographic and Spectroscopic Comparisons
Biological Activity
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and features a sulfonamide functional group characterized by a sulfonyl group (–SO₂) attached to an amine. The presence of a 4-methyl group on the benzene ring and a dimethoxyethyl substituent enhances its solubility and reactivity in various chemical environments.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Sulfonamide : The sulfonamide group is introduced through the reaction of p-toluenesulfonyl chloride with 2,2-dimethoxyethylamine.
- Purification : The crude product is purified using chromatography techniques to isolate the desired compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Similar sulfonamide compounds have been shown to interact with carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets. Interaction studies reveal that it may affect various signaling pathways involved in cell cycle regulation and apoptosis. Techniques such as molecular docking and binding affinity assays are commonly employed to elucidate these interactions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide | Contains dimethyl substitution on the phenyl ring | Different antibacterial profile |
| N-(benzyl)-4-methylbenzenesulfonamide | Benzyl group instead of dimethoxyethyl | Altered solubility and biological activity |
| N-(isopropyl)-4-methylbenzenesulfonamide | Isopropyl group providing steric hindrance | Potentially different enzyme interaction |
The unique combination of substituents in this compound may enhance its pharmacological properties compared to these other compounds.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
- Inhibition Studies : Another investigation focused on its inhibitory effects on carbonic anhydrase activity, showing a dose-dependent response that supports its role as a pharmacological inhibitor.
Q & A
Q. What are the established synthetic routes for N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, and what critical reaction parameters influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution using 4-methylbenzenesulfonyl chloride (TsCl) and 2,2-dimethoxyethylamine in anhydrous dichloromethane (DCM), with N,N-diisopropylethylamine (DIPEA) as a base. Key parameters include:
- Stoichiometry: A 1:1.2 molar ratio of amine to TsCl ensures complete tosylation.
- Reaction Duration: Stirring under nitrogen for 18–24 hours achieves >90% conversion.
- Purification: Flash chromatography (hexane/ethyl acetate gradient) isolates the product in ≥85% yield. Critical Insight: Trace water degrades TsCl; thus, rigorous solvent drying (molecular sieves) is essential .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |
| Base | DIPEA (2.5 equiv) | Neutralizes HCl byproduct |
| Workup | NaHCO₃ wash, brine | Removes unreacted TsCl |
Q. How is the structural integrity of this compound confirmed?
Methodological Answer:
- Spectroscopy: ¹H NMR confirms the dimethoxyethyl moiety (δ 3.3–3.5 ppm, singlet for OCH₃) and sulfonamide NH (δ 5.1 ppm, broad). ¹³C NMR verifies the sulfonyl group (δ 43.5 ppm, SO₂).
- Mass Spectrometry: High-resolution ESI-MS ([M+Na]⁺) matches the calculated molecular mass (e.g., C₁₁H₁₇NO₄S: 283.08 g/mol).
- X-ray Crystallography: For crystalline derivatives, SHELX-refined structures resolve bond angles (e.g., C-S-N = 105°) and hydrogen-bonding networks .
Advanced Research Questions
Q. What role does this sulfonamide play in diversity-oriented synthesis (DOS)?
Methodological Answer: The compound serves as a linchpin in multi-component reactions (MCRs) to generate skeletal diversity. For example:
- Palladium-Catalyzed Cyclizations: Participates in oxidative Heck reactions (Pd(OAc)₂/BINAP/Ag₂CO₃) to form benzannulated alkaloids.
- Aza-Wacker Cyclizations: With Ni(cod)₂/PPh₃, it enables stereoselective synthesis of tetrahydroisoquinolines. Key Data:
| Reaction Type | Catalytic System | Yield (%) |
|---|---|---|
| Oxidative Heck | Pd(OAc)₂, BINAP, Ag₂CO₃ | 72 |
| Aza-Wacker | Ni(cod)₂, PPh₃, O₂ | 65 |
| Reference: . |
Q. How do computational methods elucidate its reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G(d) models reveal the sulfonamide’s electron-withdrawing effect activates adjacent C-H bonds (ΔE‡ = 18.7 kcal/mol for Pd insertion).
- Molecular Docking: AutoDock Vina simulations predict binding to HIV-1 protease (ΔG = -9.2 kcal/mol), suggesting inhibitory potential. Critical Insight: The dimethoxyethyl group stabilizes transition states via hydrogen bonding .
Q. What crystallographic challenges arise in analyzing derivatives, and how are they resolved?
Methodological Answer:
- Pseudosymmetry: Multi-scan absorption correction (SADABS) mitigates intensity errors.
- Disorder Modeling: ISOR restraints in SHELXL refine disordered dimethoxy groups. Example: A derivative (C₂₄H₂₆N₃O₅F₃·H₂O) showed Z-conformation (torsion angle = 4°) stabilized by N-H∙∙∙O hydrogen bonds (2.8 Å) .
Contradiction Analysis
- Synthetic Yield Variability: reports >85% yield under anhydrous conditions, while similar sulfonamide syntheses (unrelated compounds) in show lower yields (60–70%) due to competing hydrolysis. This underscores the necessity of moisture-free protocols for the target compound .
Key Omissions
- Non-Academic Applications: Industrial-scale production or pricing data were intentionally omitted.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
